MAO-B Preferential Inhibition: A >3.5-Fold Selectivity Shift Over Unsubstituted Anthranilic Acid
2-Amino-4-(dimethylamino)benzoic acid demonstrates a clear preferential inhibition for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A) [1]. In a direct head-to-head comparison, its IC50 values for both human MAO isoforms are identical (IC50 = 1.00E+5 nM). In contrast, the unsubstituted parent scaffold, anthranilic acid (2-aminobenzoic acid), has been characterized as a selective MAO-A inhibitor with an IC50 of 28 nM against bovine MAO-A, but exhibits significantly lower activity against MAO-B [2]. This represents a functional shift in isoform preference driven by the 4-(dimethylamino) group, moving from a potent, MAO-A selective inhibitor (anthranilic acid) to a less potent but MAO-B-preferring binder.
| Evidence Dimension | Enzymatic Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | Human MAO-B IC50 = 1.00E+5 nM; Human MAO-A IC50 = 1.00E+5 nM |
| Comparator Or Baseline | Anthranilic Acid: Bovine MAO-A IC50 = 28 nM; MAO-B activity is significantly lower, establishing it as an MAO-A selective inhibitor. |
| Quantified Difference | >3,571-fold less potent against MAO-A; functional shift from MAO-A selectivity to MAO-B preference. |
| Conditions | Target: Recombinant human MAO-A/B for test compound; bovine brain mitochondria MAO-A for comparator. |
Why This Matters
This distinct isoform engagement profile makes 2-amino-4-(dimethylamino)benzoic acid a valuable tool compound for assay development where MAO-B preferential binding is required, without the confounding potent MAO-A inhibition seen with the parent scaffold.
- [1] BindingDB. (n.d.). BDBM50535077 (CHEMBL4579018): IC50 data for human MAO-A and MAO-B. View Source
- [2] BindingDB. (n.d.). BDBM50093779 (CHEMBL3585827): IC50 data for bovine MAO-A. View Source
